

# (Z)-MDL 105519: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **(Z)-MDL 105519**, a potent and selective antagonist of the glycine binding site on the NMDA receptor. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of its biological context and analytical workflows.

# **Core Physicochemical Properties**

**(Z)-MDL 105519**, identified by the CAS number 161230-88-2, possesses a unique set of physicochemical characteristics that are crucial for its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The quantitative data available for this compound are summarized below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.



Property	Value	Source
Molecular Formula	C18H11Cl2NO4	LookChem[1]
Molecular Weight	376.19 g/mol	LookChem[1]
Melting Point	N/A	LookChem[1]
Boiling Point	601.3 ± 55.0 °C (Predicted)	LookChem[1]
Density	1.594 ± 0.06 g/cm <sup>3</sup> (Predicted)	LookChem
рКа	3.20 ± 0.19 (Predicted)	LookChem
Solubility	DMSO: 5 mg/mL	LookChem
logP	N/A	

## **Biological Activity and Pharmacological Data**

**(Z)-MDL 105519** is a high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist that specifically targets the glycine co-agonist site. This interaction inhibits NMDA-dependent responses. The binding affinity of MDL 105519 has been characterized in various studies. It is a potent and selective ligand for the glycine recognition site, completely inhibiting the binding of [3H]glycine to rat brain membranes with a K<sub>i</sub> value of 10.9 nM. Further studies using [3H]MDL 105519 have determined its high affinity for rat brain membranes, with a dissociation constant (Kd) of 3.77 nM and a maximum binding capacity (Bmax) of 12.1 pmol/mg protein.

## **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the determination of key physicochemical and pharmacological parameters relevant to **(Z)-MDL 105519**.

## **Melting Point Determination (General Protocol)**

While a specific experimental melting point for **(Z)-MDL 105519** is not readily available, the following general protocol using a digital melting point apparatus (e.g., DigiMelt) is standard for crystalline organic compounds.



Objective: To determine the temperature range over which the solid **(Z)-MDL 105519** transitions to a liquid.

#### Materials:

- (Z)-MDL 105519, crystalline solid
- Capillary tubes (sealed at one end)
- Digital melting point apparatus
- Spatula
- Mortar and pestle (optional, for fine powdering)

#### Procedure:

- Sample Preparation: A small amount of the crystalline (Z)-MDL 105519 is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample until a small amount of the solid is packed into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. The final packed sample height should be approximately 2-3 mm.
- Apparatus Setup: The digital melting point apparatus is turned on and the desired starting temperature, ramp rate (e.g., 2 °C/min for a precise measurement), and stop temperature are programmed.
- Measurement: The capillary tube is inserted into the sample holder of the apparatus. The heating program is initiated.
- Observation: The sample is observed through the magnifying lens. The temperature at which
  the first drop of liquid appears is recorded as the onset of melting. The temperature at which
  the last solid crystal disappears is recorded as the completion of melting. The melting point is
  reported as this range.
- Calibration: For accuracy, the apparatus should be calibrated using standards with known melting points.



## **Radioligand Binding Assay (Filtration Method)**

This protocol describes a competitive binding assay to determine the affinity  $(K_i)$  of a test compound like **(Z)-MDL 105519** for its target receptor.

Objective: To measure the ability of **(Z)-MDL 105519** to displace a radiolabeled ligand from the glycine binding site of the NMDA receptor.

#### Materials:

- [3H]Glycine or a similar suitable radioligand
- **(Z)-MDL 105519** (unlabeled)
- Membrane preparation from a tissue or cell line expressing NMDA receptors
- Binding buffer (e.g., Tris-HCl buffer at a specific pH)
- Glass fiber filters
- Filtration apparatus (cell harvester)
- Scintillation vials
- Scintillation cocktail
- Liquid scintillation counter

#### Procedure:

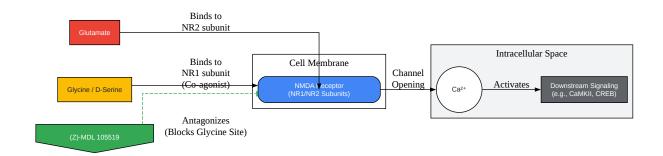
- Assay Setup: A series of tubes are prepared. Each tube contains the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]glycine), and varying concentrations of the unlabeled test compound ((Z)-MDL 105519). Control tubes for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known glycine site ligand) are also prepared.
- Incubation: The tubes are incubated at a specific temperature (e.g., room temperature or 4
   °C) for a duration sufficient to reach binding equilibrium.



- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell
  harvester. This separates the receptor-bound radioligand from the free radioligand. The
  filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.
- Radioactivity Measurement: The filters are transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
- Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. An IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The K<sub>i</sub> value is then calculated using the Cheng-Prusoff equation: K<sub>i</sub> = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## **Visualizations**

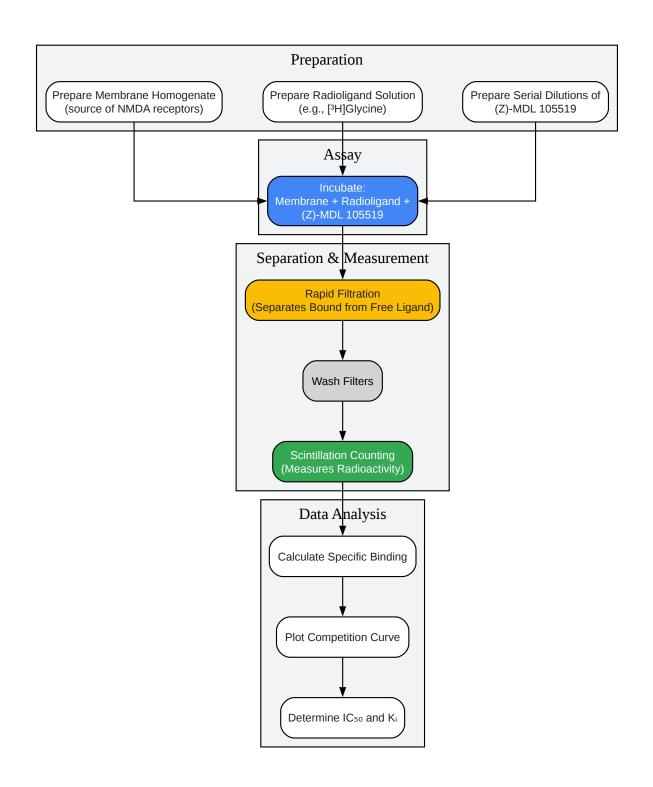
The following diagrams, created using the DOT language, illustrate key aspects of **(Z)-MDL 105519**'s mechanism of action and a typical experimental workflow.



Click to download full resolution via product page

Caption: NMDA Receptor Signaling Pathway and the Antagonistic Action of (Z)-MDL 105519.





Click to download full resolution via product page

Caption: Experimental Workflow for a Radioligand Binding Assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cas 161230-88-2,(Z)-2-CARBOXY-4,6-DICHLOROINDOLE-3-(2'-PHENYL-2'-CARBOXY)-ENE | lookchem [lookchem.com]
- To cite this document: BenchChem. [(Z)-MDL 105519: A Comprehensive Technical Guide to its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663836#physicochemical-properties-of-z-mdl-105519]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com